

A Technical Guide to the Physical Properties and Appearance of Nickelocene Crystals

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Compound of Interest

Compound Name: *Nickelocen*

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Introduction

Nickelocene, with the chemical formula $\text{Ni}(\text{C}_5\text{H}_5)_2$, is an organonickel compound belonging to the metallocene family.^{[1][2][3]} This guide provides an in-depth overview of the physical properties and appearance of **nickelocene** crystals, supported by quantitative data and detailed experimental protocols for its synthesis and characterization.

Physical Properties and Appearance

Nickelocene presents as dark green, crystalline solid.^{[1][4][5]} It is known for its volatility and can be purified by sublimation under vacuum.^[3] The compound is air-sensitive, and its handling requires inert atmosphere techniques to prevent decomposition.^[1]

Quantitative Data Summary

The key physical and structural properties of **nickelocene** are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of **Nickelocene**

Property	Value	Reference
Appearance	Dark green crystals	[1][4][5]
Molecular Formula	C ₁₀ H ₁₀ Ni	[1]
Molar Mass	188.88 g/mol	[1]
Melting Point	171-173 °C	[1]
Density	1.47 g/cm ³	[1]
Solubility in water	Insoluble	[1]
Solubility in organic solvents	Soluble in ether, benzene, and tetrahydrofuran	[3]

Table 2: Crystallographic Data for **Nickelocene**

Parameter	Value (at 293 K)	Value (at 101 K)	Reference
Crystal System	Monoclinic	Monoclinic	[1]
Space Group	P2 ₁ /a	P2 ₁ /a	
a	10.735(3) Å	10.461(9) Å	
b	7.868(3) Å	8.041(9) Å	
c	5.910(2) Å	5.757(5) Å	
β	121.42(6)°	123.53(7)°	
Z	2	2	
Symmetry of the molecule	D _{5d} (staggered rings in solid-state)	D _{5d} (staggered rings in solid-state)	

Table 3: Magnetic and Spectroscopic Properties of **Nickelocene**

Property	Value/Characteristic	Reference
Magnetic Behavior	Paramagnetic	[1]
^1H NMR	Unusually high field chemical shift	[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **nickelocene** are provided below.

Synthesis of Nickelocene

A modern and common synthesis of **nickelocene** involves the reaction of a nickel(II) salt with sodium cyclopentadienide.[1][2]

Materials:

- Anhydrous Nickel(II) Chloride (NiCl_2) or Hexaamminenickel(II) Chloride ($[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$)
- Sodium metal
- Cyclopentadiene (freshly cracked from dicyclopentadiene)
- Tetrahydrofuran (THF), anhydrous
- Standard Schlenk line and glassware
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of Sodium Cyclopentadienide: Under an inert atmosphere, react freshly cracked cyclopentadiene with sodium metal in anhydrous THF. The reaction is typically stirred at room temperature until all the sodium has reacted.

- Reaction with Nickel Salt: To the freshly prepared solution of sodium cyclopentadienide, add anhydrous NiCl_2 or $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$ portion-wise with stirring.
- Reflux: Heat the reaction mixture to reflux for several hours. The color of the solution will change as the reaction progresses.
- Work-up: After cooling to room temperature, the solvent is removed under vacuum. The resulting solid residue is then extracted with a non-polar solvent like hexane or pentane.
- Purification: The crude **nickelocene** is purified by sublimation under vacuum to yield dark green crystals.

Purification by Sublimation

Nickelocene can be effectively purified by sublimation due to its volatility.

Apparatus:

- Sublimation apparatus (cold-finger condenser)
- Vacuum pump
- Heating mantle or oil bath

Procedure:

- Place the crude **nickelocene** in the bottom of the sublimation apparatus.
- Assemble the apparatus and evacuate it to a high vacuum.
- Cool the cold-finger condenser with circulating cold water or a dry ice/acetone slurry.
- Gently heat the bottom of the apparatus using a heating mantle or oil bath.
- **Nickelocene** will sublime and deposit as pure crystals on the cold surface of the condenser.
- Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing an inert atmosphere.

- The purified crystals can then be collected from the cold finger.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the precise molecular structure of **nickelocene**.

Procedure:

- **Crystal Mounting:** A suitable single crystal of **nickelocene** is selected and mounted on a goniometer head. Due to its air sensitivity, this process should be carried out under an inert atmosphere or by quickly coating the crystal in an inert oil.
- **Data Collection:** The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.

¹H NMR Spectroscopy

Due to its paramagnetic nature, the ¹H NMR spectrum of **nickelocene** exhibits broad signals and a large chemical shift range.

Experimental Parameters:

- **Solvent:** Deuterated benzene (C₆D₆) or deuterated toluene (C₇D₈).
- **Concentration:** A dilute solution is typically used.
- **Instrument:** A high-field NMR spectrometer is advantageous for better resolution.
- **Procedure:** A standard ¹H NMR spectrum is acquired. The paramagnetic shifts can be highly temperature-dependent, so the temperature should be controlled and recorded.

Magnetic Susceptibility Measurement (Evans Method)

The Evans method is a common NMR-based technique to determine the magnetic susceptibility of paramagnetic compounds in solution.

Procedure:

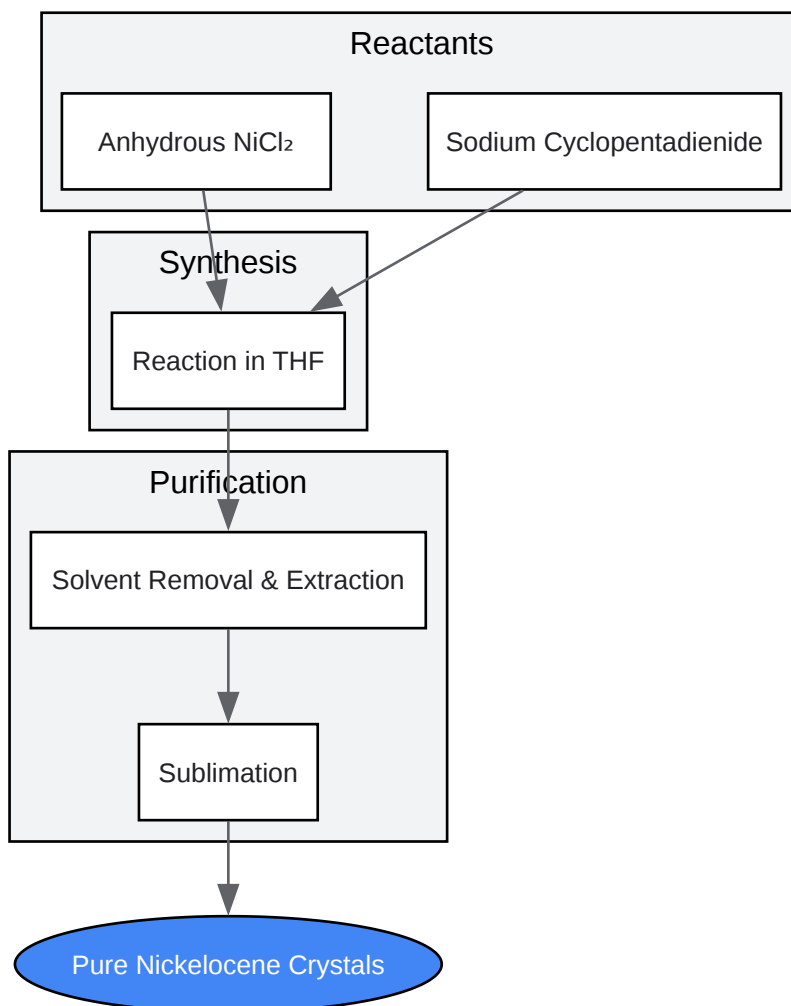
- **Sample Preparation:** Prepare a solution of **nickelocene** in a suitable deuterated solvent (e.g., C_6D_6) of known concentration. A sealed capillary containing the same pure solvent is placed inside the NMR tube.
- **NMR Measurement:** Acquire a 1H NMR spectrum of the sample. The spectrum will show two signals for the solvent: one from the bulk solution and one from the solvent in the capillary.
- **Calculation:** The difference in the chemical shifts ($\Delta\delta$) of the two solvent peaks is used to calculate the molar magnetic susceptibility (χ_m) using the Evans equation. The effective magnetic moment (μ_{eff}) can then be determined from χ_m .

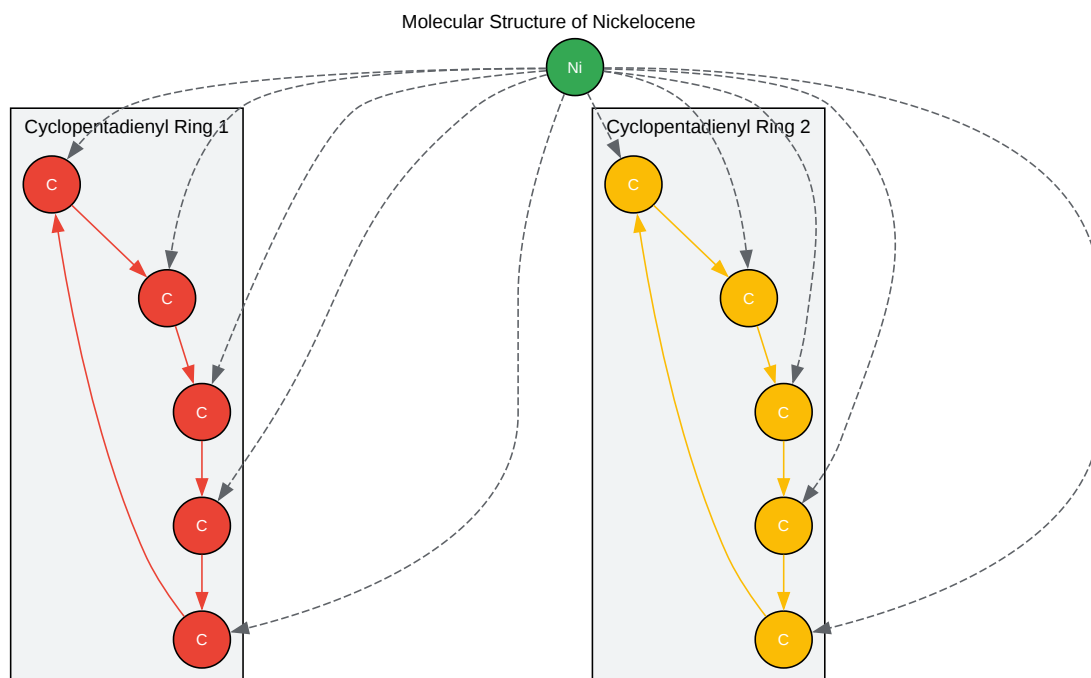
Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **nickelocene**.

Nickelocene Synthesis Workflow





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